(1Z)-1-(2-bromo-4,5-dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
2-Bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a chemical compound that combines the structural features of both 2-bromo-4,5-dimethoxybenzaldehyde and 1-(2,4-dinitrophenyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Industry: It can be used in the development of new materials with desired properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage can participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, affecting their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the hydrazone linkage.
1-(2,4-Dinitrophenyl)hydrazine: Contains the hydrazone linkage but lacks the benzaldehyde moiety.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-4,5-dimethoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to the combination of both the brominated benzaldehyde and the dinitrophenylhydrazone moieties
Properties
Molecular Formula |
C15H13BrN4O6 |
---|---|
Molecular Weight |
425.19 g/mol |
IUPAC Name |
N-[(Z)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H13BrN4O6/c1-25-14-5-9(11(16)7-15(14)26-2)8-17-18-12-4-3-10(19(21)22)6-13(12)20(23)24/h3-8,18H,1-2H3/b17-8- |
InChI Key |
VMTDWTPNWZBJID-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
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